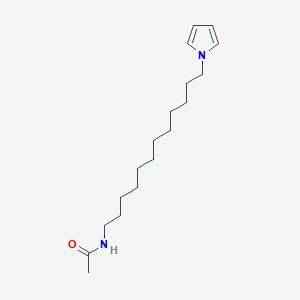
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is a chemical compound that features a pyrrole ring attached to a dodecyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide typically involves the reaction of 1H-pyrrole with a dodecyl halide to form the N-dodecylpyrrole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and other reduced forms.
Substitution: A wide range of substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dodecyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-(12-(1H-Pyrrol-1-yl)dodecyl)amine: Similar structure but with an amine group instead of an acetamide group.
N-(12-(1H-Pyrrol-1-yl)dodecyl)alcohol: Contains an alcohol group instead of an acetamide group.
N-(12-(1H-Pyrrol-1-yl)dodecyl)carboxylic acid: Features a carboxylic acid group in place of the acetamide group.
Uniqueness
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and stability compared to its analogs
Properties
CAS No. |
828277-01-6 |
|---|---|
Molecular Formula |
C18H32N2O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
N-(12-pyrrol-1-yldodecyl)acetamide |
InChI |
InChI=1S/C18H32N2O/c1-18(21)19-14-10-8-6-4-2-3-5-7-9-11-15-20-16-12-13-17-20/h12-13,16-17H,2-11,14-15H2,1H3,(H,19,21) |
InChI Key |
AXYUSGYPEDBUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCCCCCN1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


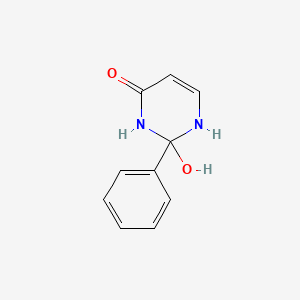



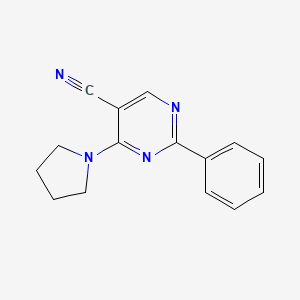

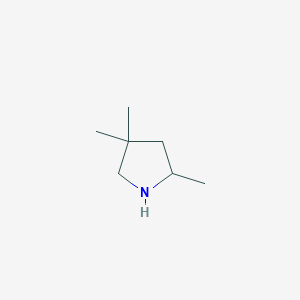
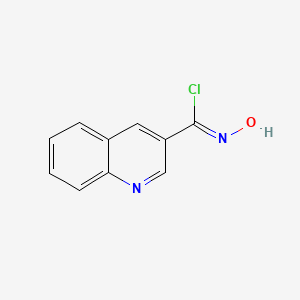
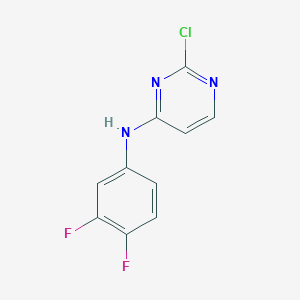
![1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one](/img/structure/B12912135.png)
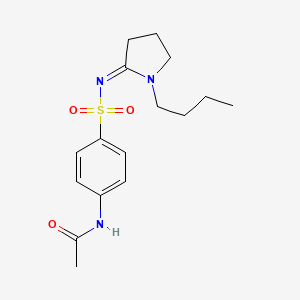
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)
![5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12912156.png)

